
Ethyl 4-(3-(diethylamino)propoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-(diethylamino)propoxy)benzoate: is a chemical compound with the molecular formula C16H25NO3. It is an ester derivative of benzoic acid and is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a diethylamino group attached to a propoxy chain, which is further connected to the benzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-(diethylamino)propoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then reacted with 3-(diethylamino)propyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to optimize reaction times and improve yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(3-(diethylamino)propoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-(3-(diethylamino)propoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules .
Medicine: Its structure allows it to interact with specific receptors in the nervous system, providing pain relief .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-(diethylamino)propoxy)benzoate involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. The diethylamino group enhances its binding affinity to these targets, leading to the modulation of ion flow and subsequent physiological effects . The compound’s ester linkage allows it to be hydrolyzed by esterases, releasing the active moiety that exerts its effects .
Comparación Con Compuestos Similares
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a diethylamino group.
Uniqueness: Ethyl 4-(3-(diethylamino)propoxy)benzoate is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
25773-03-9 |
|---|---|
Fórmula molecular |
C16H25NO3 |
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
ethyl 4-[3-(diethylamino)propoxy]benzoate |
InChI |
InChI=1S/C16H25NO3/c1-4-17(5-2)12-7-13-20-15-10-8-14(9-11-15)16(18)19-6-3/h8-11H,4-7,12-13H2,1-3H3 |
Clave InChI |
HSRNJERDRZQKCC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC1=CC=C(C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
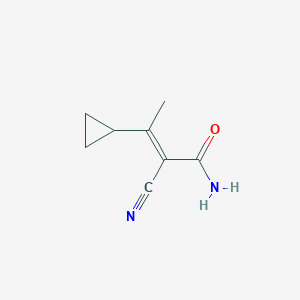
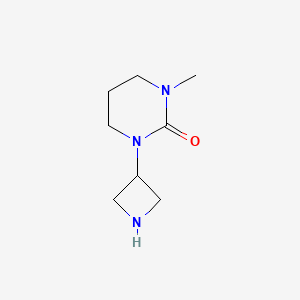
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
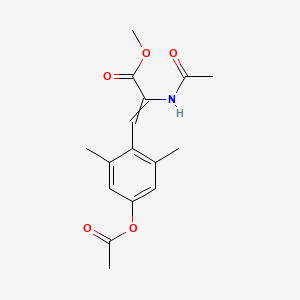
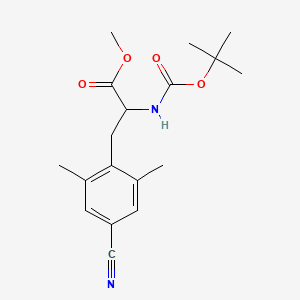
![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)

![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)
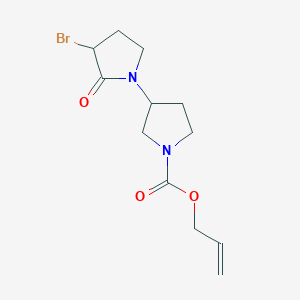
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)

![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
